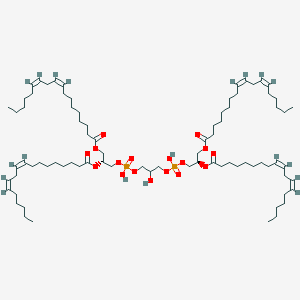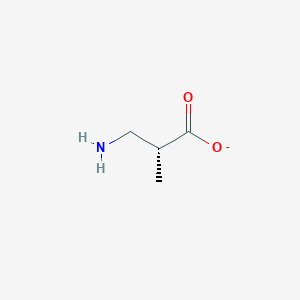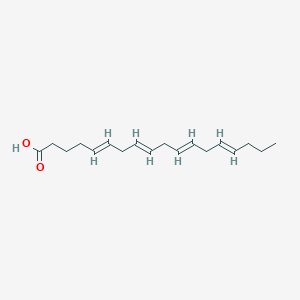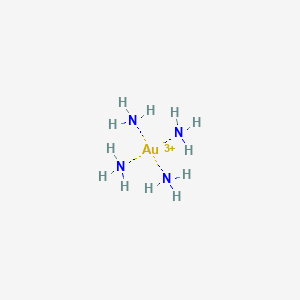
tetraamminegold(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraamminegold(3+) is a gold coordination entity.
科学的研究の応用
Anti-Cancer Properties
Gold(III) compounds, including tetraamminegold(III), have been extensively researched for their potential anti-cancer properties. These compounds are known for their stability under physiological conditions and have shown promising anti-cancer activities. Gold(III) compounds, such as gold(III) porphyrins, have demonstrated high potency in killing human cancer cells, including drug-resistant variants, through apoptotic pathways (Che & Sun, 2003). Another study highlighted the in vitro and in vivo anti-cancer efficacy of gold(III) porphyrin compounds, particularly their ability to inhibit cancer metastasis (Lum et al., 2010).
Luminescent Materials
Tetraamminegold(III) has been utilized in the development of luminescent materials. These materials have potential applications in plastic electronics and biomedical sciences. The structural properties of gold(III) compounds contribute to their unique luminescent characteristics, making them suitable for various applications (Frath et al., 2014).
Nanotechnology and Environmental Impact
Studies have also focused on the impact of gold nanoparticles, including those derived from gold(III) compounds, on the environment and biota. For instance, research on barley plants exposed to gold nanoparticles revealed accumulation in plant roots and concentration-dependent effects on nutrient uptake and biomass production (Feichtmeier et al., 2015).
Solution-Processable Organic Light-Emitting Devices
Gold(III) complexes, such as those derived from tetraamminegold(III), have been applied in the development of solution-processable organic light-emitting devices (OLEDs). These complexes exhibit high photoluminescence quantum yields, making them effective for use in OLEDs with efficient light emission (Wong et al., 2017).
特性
分子式 |
AuH12N4+3 |
|---|---|
分子量 |
265.09 g/mol |
IUPAC名 |
azane;gold(3+) |
InChI |
InChI=1S/Au.4H3N/h;4*1H3/q+3;;;; |
InChIキー |
UKGCBKAJSJSHOL-UHFFFAOYSA-N |
正規SMILES |
N.N.N.N.[Au+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


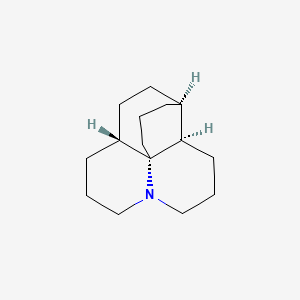
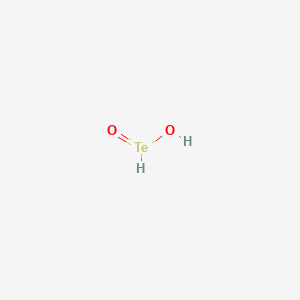
![2-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B1237591.png)
![N-[(E)-(3-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B1237592.png)
![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)

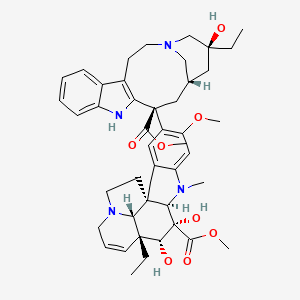
![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)
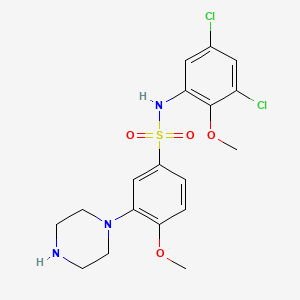
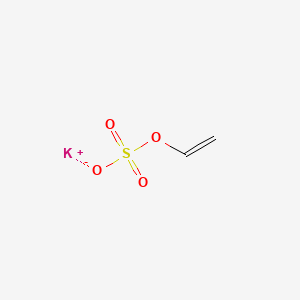
![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)
